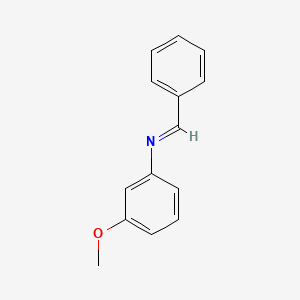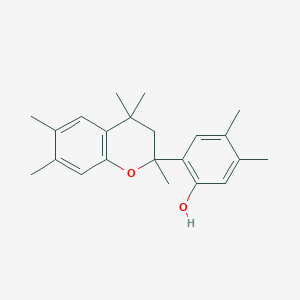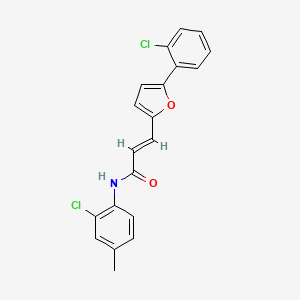![molecular formula C12H20S4 B11946662 13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane CAS No. 15732-74-8](/img/structure/B11946662.png)
13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4143]tetradecane is a chemical compound with the molecular formula C12H20S4 This compound is characterized by its unique structure, which includes four sulfur atoms and a spiro arrangement
Analyse Des Réactions Chimiques
13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing spiro compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes or the modification of biological molecules. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4143]tetradecane include other sulfur-containing spiro compounds These compounds share structural similarities but may differ in the number and arrangement of sulfur atoms or other substituents The uniqueness of 13,13-Dimethyl-1,4,8,11-tetrathiadispiro[414
Propriétés
Numéro CAS |
15732-74-8 |
|---|---|
Formule moléculaire |
C12H20S4 |
Poids moléculaire |
292.6 g/mol |
Nom IUPAC |
13,13-dimethyl-1,4,8,11-tetrathiadispiro[4.1.47.35]tetradecane |
InChI |
InChI=1S/C12H20S4/c1-10(2)7-11(13-3-4-14-11)9-12(8-10)15-5-6-16-12/h3-9H2,1-2H3 |
Clé InChI |
JDXLQYOKCUAJHI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC3(C1)SCCS3)SCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)






![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)




